(2Z)-3-(methylamino)-2-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)prop-2-enenitrile

Description

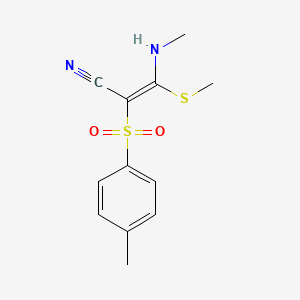

The compound "(2Z)-3-(methylamino)-2-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)prop-2-enenitrile" features a prop-2-enenitrile backbone substituted with a 4-methylbenzenesulfonyl group at position 2, and both methylamino (CH3NH-) and methylsulfanyl (CH3S-) groups at position 3 in a Z-configuration. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis likely involves sulfonamide coupling reactions under basic conditions, as seen in analogous compounds .

Properties

IUPAC Name |

(Z)-3-(methylamino)-2-(4-methylphenyl)sulfonyl-3-methylsulfanylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2/c1-9-4-6-10(7-5-9)18(15,16)11(8-13)12(14-2)17-3/h4-7,14H,1-3H3/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPCEPOAHATOES-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=C(NC)SC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC)\SC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-3-(methylamino)-2-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)prop-2-enenitrile is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant studies.

Chemical Formula

- IUPAC Name : this compound

- Molecular Formula : C12H14N2O2S2

- Molecular Weight : 270.38 g/mol

Structural Features

The compound features:

- A methylamino group which may influence its interaction with biological targets.

- A benzenesulfonyl moiety , known for enhancing solubility and bioavailability.

- A nitrile functional group , which can participate in various chemical reactions.

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains. The presence of the sulfonyl group is believed to enhance its antimicrobial properties by disrupting bacterial cell wall synthesis.

- Anticancer Potential : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. The methylsulfanyl group may contribute to this activity by facilitating interactions with cellular proteins involved in apoptosis.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Cytotoxicity Against Cancer Cells :

- Inflammation Models :

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the compound with key analogues, emphasizing substituent variations, molecular properties, and applications:

Structural and Electronic Analysis

- Electron-Withdrawing Groups : The 4-methylbenzenesulfonyl group enhances stability and polarizes the double bond, increasing electrophilicity for nucleophilic attacks .

- Methylsulfanyl vs.

- Halogen Effects : Chloro- and bromo-substituted analogues () exhibit higher molecular weights and altered electronic profiles, favoring interactions with biological targets via halogen bonding .

Physicochemical Properties

- Crystallography : Orthorhombic packing (P212121) in ’s compound suggests tight molecular packing due to sulfonyl and aromatic interactions . The main compound’s methylsulfanyl group may disrupt this packing, reducing crystallinity.

- Solubility : Analogous compounds are synthesized in acetonitrile (), indicating moderate polarity and solubility in aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.